Cyclobutyne Exhibits Significantly Higher Total Ring Strain Than Cyclopentyne and Cyclohexyne
Cyclobutyne possesses a total ring strain of 101 kcal/mol [1] to 106 kcal/mol [2], substantially exceeding the strain energies of larger cycloalkynes. The difference in total strain between cyclobutyne (106 kcal/mol) and cyclopentyne (74 kcal/mol) is 32 kcal/mol, a 43% reduction in strain upon ring expansion by a single methylene unit [2]. The in-plane π-bond strain for cyclobutyne is 73.4 kcal/mol, which is 5.3 kcal/mol higher than that of cyclopentyne (68.1 kcal/mol) and 32.7 kcal/mol higher than that of cyclohexyne (40.7 kcal/mol) [2].
| Evidence Dimension | Total Ring Strain Energy |
|---|---|
| Target Compound Data | 101 kcal/mol (singlet) [1]; 106 kcal/mol (homodesmic) [2] |
| Comparator Or Baseline | Cyclopentyne: 74 kcal/mol; Cyclohexyne: 41 kcal/mol; Cyclopropyne: 133 kcal/mol [2] |
| Quantified Difference | Cyclobutyne strain is 32 kcal/mol higher than cyclopentyne and 65 kcal/mol higher than cyclohexyne [2]. |
| Conditions | Theoretical: MCSCF(4,4)/6-31G* and MP4/6-31G*//MP2/6-31G* calculations [2]; Coupled cluster and multireference computations [1]. |
Why This Matters
The extreme strain energy defines cyclobutyne's unparalleled reactivity and fundamental instability, making it the most reactive cycloalkyne available for generating high-energy intermediates or studying strain-release-driven transformations.
- [1] Sun, Z.; Schaefer, H. F. Cyclobutyne: Minimum or Transition State? J. Org. Chem. 2019, 84 (9), 5548-5553. View Source
- [2] Johnson, R. P.; Daoust, K. J. Interconversions of Cyclobutyne, Cyclopentyne, Cyclohexyne, and Their Corresponding Cycloalkylidenecarbenes. J. Am. Chem. Soc. 1995, 117 (1), 362-367. View Source
